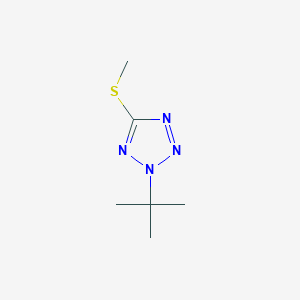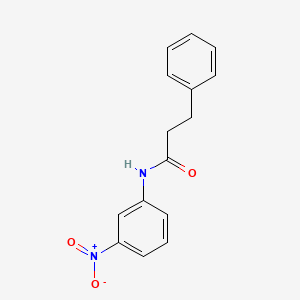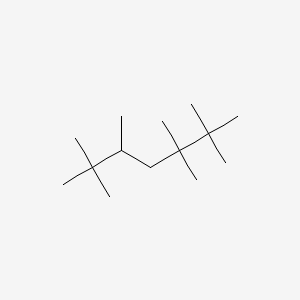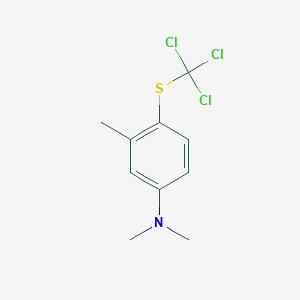![molecular formula C10H21N3O3S B14003188 Tert-butyl N-[(2-amino-4-methylsulfanyl-butanoyl)amino]carbamate CAS No. 4976-76-5](/img/structure/B14003188.png)
Tert-butyl N-[(2-amino-4-methylsulfanyl-butanoyl)amino]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[(2-amino-4-methylsulfanyl-butanoyl)amino]carbamate is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, and a methylsulfanyl group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2-amino-4-methylsulfanyl-butanoyl)amino]carbamate involves several steps, including amination, reduction, esterification, and condensation. One common synthetic route starts with the reaction of 1-methyl-1H-pyrazol-5-amine with nitrosation, followed by reduction, esterification, amino group protection, and condensation steps . The overall yield of this synthetic route is approximately 59.5% .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in industrial production include chloroform, methanol, and ethanol, among others .
Analyse Des Réactions Chimiques
Types of Reactions: Tert-butyl N-[(2-amino-4-methylsulfanyl-butanoyl)amino]carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the amino and methylsulfanyl groups.
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen peroxide (H2O2), sodium hydroxide (NaOH), and diphenylphosphoryl azide . The reaction conditions vary depending on the desired product and include temperature control, pH adjustment, and the use of catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Applications De Recherche Scientifique
Tert-butyl N-[(2-amino-4-methylsulfanyl-butanoyl)amino]carbamate has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of more complex molecules. In biology, it may be used in the study of enzyme interactions and protein modifications. In medicine, it has potential applications in drug development and as a therapeutic agent. Additionally, it may be used in the industry for the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl N-[(2-amino-4-methylsulfanyl-butanoyl)amino]carbamate involves its interaction with specific molecular targets and pathways. The amino and methylsulfanyl groups play a crucial role in its reactivity and interaction with biological molecules. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to tert-butyl N-[(2-amino-4-methylsulfanyl-butanoyl)amino]carbamate include other carbamate derivatives and compounds with similar functional groups, such as this compound and this compound .
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer unique reactivity and potential applications. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
4976-76-5 |
|---|---|
Formule moléculaire |
C10H21N3O3S |
Poids moléculaire |
263.36 g/mol |
Nom IUPAC |
tert-butyl N-[(2-amino-4-methylsulfanylbutanoyl)amino]carbamate |
InChI |
InChI=1S/C10H21N3O3S/c1-10(2,3)16-9(15)13-12-8(14)7(11)5-6-17-4/h7H,5-6,11H2,1-4H3,(H,12,14)(H,13,15) |
Clé InChI |
VKBMJEPJWOVRCL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NNC(=O)C(CCSC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[[2-(Dimethylamino)phenyl]methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B14003114.png)





![n-{4-[(4-Nitrophenyl)sulfonyl]phenyl}-2-(piperidin-1-yl)acetamide](/img/structure/B14003145.png)


![[3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-piperidin-1-ylmethanone;ethanesulfonic acid](/img/structure/B14003162.png)


